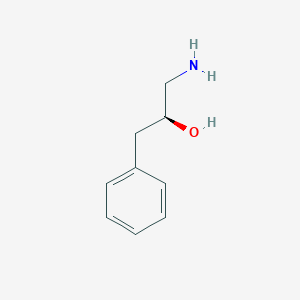

(S)-1-Amino-3-phenylpropan-2-ol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2S)-1-amino-3-phenylpropan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c10-7-9(11)6-8-4-2-1-3-5-8/h1-5,9,11H,6-7,10H2/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIIXMZQZEAAIJX-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(CN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](CN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50511737 | |

| Record name | (2S)-1-Amino-3-phenylpropan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50511737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133522-38-0 | |

| Record name | (2S)-1-Amino-3-phenylpropan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50511737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S)-1-amino-3-phenylpropan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(S)-1-Amino-3-phenylpropan-2-ol: A Technical Guide to its Chemical Properties and Synthetic Utility

Executive Summary

(S)-1-Amino-3-phenylpropan-2-ol, commonly known in the scientific literature as L-Phenylalaninol, is a chiral amino alcohol derived from the natural amino acid L-phenylalanine. Its strategic importance in modern organic synthesis stems from the presence of three key structural features: a primary amine, a secondary alcohol, and a defined stereocenter. This combination makes it an exceptionally valuable chiral building block for the pharmaceutical industry, enabling the stereocontrolled synthesis of complex active pharmaceutical ingredients (APIs). This guide provides an in-depth analysis of its chemical properties, spectroscopic signature, synthesis, and applications, tailored for researchers and professionals in drug development and chemical synthesis.

Physicochemical and Stereochemical Properties

This compound is a white to slightly yellow crystalline solid at room temperature.[1] The molecule's chirality originates from the stereocenter at the C2 position, derived directly from its parent amino acid, L-phenylalanine. This (S)-configuration is critical for its role in asymmetric synthesis, where it imparts stereochemical control on subsequent reactions.

| Property | Value | Source(s) |

| IUPAC Name | (2S)-2-Amino-3-phenylpropan-1-ol | [2] |

| Synonyms | L-Phenylalaninol, (S)-(-)-2-Amino-3-phenyl-1-propanol | [2][3] |

| CAS Number | 3182-95-4 | [1] |

| Molecular Formula | C₉H₁₃NO | [3] |

| Molecular Weight | 151.21 g/mol | [3] |

| Appearance | White to light yellow solid | [1] |

| Melting Point | 92-94 °C | [Sigma-Aldrich] |

| Optical Rotation | [α]₂₂/D −22.8° (c = 1.2 in 1 M HCl) | [Sigma-Aldrich] |

| Solubility | Soluble in water and methanol. High solubility in DMSO (200 mg/mL). | [1][4] |

The solubility profile is dictated by its functional groups. The hydroxyl and amino groups can participate in hydrogen bonding, rendering it soluble in polar protic solvents like water and methanol.[4] The phenyl group provides hydrophobic character, allowing for solubility in various organic solvents. While precise quantitative data in all common lab solvents is not widely published, its parent compound, L-phenylalanine, is readily soluble in water and sparingly soluble in alcohols, suggesting the reduction of the polar carboxylic acid to a less polar alcohol enhances its affinity for organic media.[5][6]

Spectroscopic and Analytical Characterization

Confirming the identity and purity of this compound relies on a combination of spectroscopic techniques. Each method provides a unique fingerprint corresponding to the molecule's specific structural features.

Workflow for Analytical Characterization

The logical flow for confirming the structure and purity of a synthesized batch of this compound is outlined below.

Caption: Workflow for the analytical characterization of this compound.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is used to confirm the proton environment of the molecule. The spectrum provides information on the number of different types of protons and their neighboring environments.

| Proton Assignment | Chemical Shift (δ) ppm (CDCl₃) | Multiplicity | Integration |

| Aromatic (C₆H ₅) | 7.18 - 7.30 | Multiplet (m) | 5H |

| Methine (C H-OH) | ~3.61 | Multiplet (m) | 1H |

| Methylene (C H₂-OH) | ~3.38 | Doublet of doublets (dd) | 2H |

| Chiral Methine (C H-NH₂) | ~3.10 | Multiplet (m) | 1H |

| Benzyl Methylene (Ph-C H₂) | 2.50 - 2.78 | Doublet of doublets (dd) | 2H |

| Amine/Hydroxyl (NH ₂/OH ) | Variable | Broad singlet (br s) | 3H |

Causality: The aromatic protons (7.18-7.30 ppm) are deshielded by the ring current of the phenyl group. The protons on carbons attached to electronegative oxygen and nitrogen atoms appear further downfield (3.10-3.61 ppm) compared to the benzylic protons (~2.6 ppm). The broad, variable signal for NH₂ and OH protons is due to chemical exchange and hydrogen bonding.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

| Carbon Assignment | Predicted Chemical Shift (δ) ppm | Rationale |

| Aromatic (C ₆H₅, C-ipso) | ~138 | Quaternary carbon attached to the alkyl chain. |

| Aromatic (C ₆H₅, C-ortho/meta/para) | 126 - 130 | Aromatic carbons. |

| Hydroxymethyl (C H₂OH) | ~66 | Carbon attached to the hydroxyl group, significantly deshielded. |

| Chiral Methine (C HNH₂) | ~55 | Carbon attached to the amino group. Shifted upfield from its position in the parent amino acid due to the reduction of the adjacent carbonyl. |

| Benzyl Methylene (Ph-C H₂) | ~40 | Aliphatic carbon adjacent to the phenyl ring. |

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental for identifying the key functional groups. The spectrum is characterized by strong, broad absorptions corresponding to the O-H and N-H bonds.

| Functional Group | Wavenumber (cm⁻¹) | Description of Vibration |

| O-H Stretch (Alcohol) | 3300 - 3500 | Strong, broad peak due to hydrogen bonding. |

| N-H Stretch (Amine) | 3200 - 3400 | Medium intensity, often appears as a shoulder on the O-H peak. |

| C-H Stretch (Aromatic) | 3000 - 3100 | Sharp, medium peaks. |

| C-H Stretch (Aliphatic) | 2850 - 2960 | Sharp, medium-to-strong peaks. |

| C=C Stretch (Aromatic) | 1450 - 1600 | Multiple medium-to-weak peaks. |

| C-O Stretch (Alcohol) | 1000 - 1100 | Strong peak. |

Self-Validation: The presence of both a strong, broad O-H stretch and a C-O stretch, alongside the N-H stretches, provides unambiguous evidence for the amino alcohol functionality.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) provides the molecular weight and key fragmentation patterns, which arise from the cleavage of the most labile bonds.

| m/z Value | Proposed Fragment | Significance |

| 151 | [M]⁺ | Molecular Ion (confirms molecular weight). |

| 120 | [M - CH₂OH]⁺ | Loss of the hydroxymethyl group via cleavage of the C1-C2 bond. This fragment is stabilized by the adjacent amine. |

| 91 | [C₇H₇]⁺ | Tropylium ion, a characteristic fragment for compounds containing a benzyl group. |

| 60 | [CH(NH₂)CH₂OH]⁺ | Result of benzylic cleavage (C2-C3 bond). This is often a prominent peak. |

Synthesis and Preparation

The most reliable and common laboratory-scale synthesis of this compound is the reduction of the carboxylic acid of L-phenylalanine. Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this transformation due to its high reactivity, typically affording high yields.[7]

Synthetic Principle & Workflow

The synthesis involves the nucleophilic addition of hydride ions (H⁻) from LiAlH₄ to the carbonyl carbon of the carboxylic acid. This process reduces the acid to a primary alcohol while leaving the amine and the stereocenter intact.

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from a robust and high-yield procedure published in Organic Syntheses.[7]

Caution: This reaction involves LiAlH₄, which reacts violently with water, and evolves hydrogen gas. It must be performed in a certified fume hood with appropriate personal protective equipment (PPE).

-

Apparatus Setup: Equip an oven-dried, 3-L three-necked flask with a mechanical stirrer, a reflux condenser, and a nitrogen inlet. Flush the entire system with dry nitrogen.

-

Reagent Charging: Under a positive pressure of nitrogen, charge the flask with a suspension of lithium aluminum hydride (1.26 mol) in anhydrous tetrahydrofuran (THF) (1200 mL).

-

Substrate Addition: Cool the suspension to 10°C using an ice bath. Add L-phenylalanine (0.85 mol) in small portions over 30 minutes. Causality: The portion-wise addition is critical to control the vigorous evolution of hydrogen gas that occurs as the acidic proton of the carboxylic acid and the protonated amine react with the hydride.

-

Reaction: After the addition is complete, remove the ice bath, allow the mixture to warm to room temperature, and then heat to reflux for 16 hours.

-

Workup - Quenching: Cool the reaction mixture back to 10°C in an ice bath and dilute with ethyl ether (1000 mL). Cautiously quench the excess LiAlH₄ by the sequential, dropwise addition of:

-

Water (47 mL)

-

15% aqueous sodium hydroxide (47 mL)

-

Water (141 mL) Stir the resulting granular white precipitate for 30 minutes.

-

-

Isolation: Filter the white precipitate (aluminum salts) and wash the filter cake thoroughly with ethyl ether (3 x 150 mL).

-

Purification: Combine the organic filtrates, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting residue can be purified by vacuum distillation to afford L-phenylalaninol as a clear liquid which solidifies upon standing. Reported Yield: 87% .[7]

Chemical Reactivity and Synthetic Applications

The synthetic utility of L-phenylalaninol is centered on its identity as a chiral building block .[1] This means its own chiral scaffold is incorporated directly into the final target molecule, transferring its stereochemistry. This is distinct from a chiral auxiliary, which directs stereochemistry but is later removed.

Reactivity of Functional Groups

-

Primary Amine (-NH₂): Acts as a nucleophile. It readily forms amides, sulfonamides, and imines, and can be alkylated. This handle is crucial for building peptide-like linkages or introducing nitrogen-containing heterocycles.

-

Primary Alcohol (-OH): Can be oxidized to an aldehyde or carboxylic acid, acylated to form esters, or converted into a leaving group (e.g., tosylate) for nucleophilic substitution reactions.

Application as a Chiral Building Block

The primary value of L-phenylalaninol is to serve as a stereodefined three-carbon synthon. A synthetic chemist can use it to introduce a specific stereocenter into a target molecule with high fidelity.

Caption: L-Phenylalaninol as a chiral building block in a synthetic sequence.

This strategy is paramount in drug development, where often only one enantiomer of a drug is biologically active and the other may be inactive or even harmful. By starting with an enantiomerically pure building block like L-phenylalaninol, chemists can avoid costly chiral separation steps later in the synthesis.[6]

Safety, Handling, and Storage

This compound is classified as a corrosive material and requires careful handling to avoid injury.

| Safety Aspect | Description | GHS Codes |

| Primary Hazard | Causes severe skin burns and eye damage. | H314 |

| Pictogram | GHS05 (Corrosion) | |

| Signal Word | Danger | - |

| Personal Protective Equipment (PPE) | Chemical safety goggles, face shield, chemical-resistant gloves, lab coat. Use a respirator if dust is generated. | P280 |

| Handling | Avoid contact with skin, eyes, and clothing. Do not breathe dust. Use only in a well-ventilated area or fume hood. | P260, P264 |

| Storage | Store in a tightly closed container in a cool, dry, well-ventilated area away from incompatible substances such as acids and oxidizing agents. | P405 |

| First Aid (Eyes) | Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical aid immediately. | P305+P351+P338, P310 |

| First Aid (Skin) | Get medical aid immediately. Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. | P303+P361+P353 |

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 447213, (S)-phenylalaninol. Retrieved from [Link]

-

PubChem. (n.d.). L-phenylalaninol. In PubChem. Retrieved January 18, 2026, from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

SpectraBase. (n.d.). L-phenylalaninol. Retrieved from [Link]

-

Gotor-Fernández, V., et al. (2022). High-Yield Synthesis of Enantiopure 1,2-Amino Alcohols from l-Phenylalanine via Linear and Divergent Enzymatic Cascades. ACS Sustainable Chemistry & Engineering. Available at: [Link]

-

Park, H. S., & Kim, S. H. (2003). New Uses of Amino Acids as Chiral Building Blocks in Organic Synthesis. Organic Letters. Available at: [Link]

-

ResearchGate. (n.d.). The important IR absorption bands of L-phenylalanine. Retrieved from [Link]

-

Reddit. (2022). Reduction of (S)-Phenylalanine. Retrieved from [Link]

-

Solubility of Things. (n.d.). L-Phenylalanine. Retrieved from [Link]

-

DigitalCommons@URI. (n.d.). The Solubility of Amino Acids in Various Solvent Systems. Retrieved from [Link]

-

Choi, N., & Stachurska-Buczek, D. (2005). Synthesis of Chiral Building Blocks for Use in Drug Discovery. Molecules. Available at: [Link]

-

Biological Magnetic Resonance Bank. (n.d.). L-Phenylalanine at BMRB. Retrieved from [Link]

-

Zhang, C., et al. (2020). Solubility Determination and Thermodynamic Modeling of L-Phenylalanine in 12 Monosolvents from 283.15 to 323.15 K. Journal of Chemical & Engineering Data. Available at: [Link]

-

MDPI. (2022). Structural Properties of Phenylalanine-Based Dimers Revealed Using IR Action Spectroscopy. Retrieved from [Link]

-

Dickman, D. A., Meyers, A. I., Smith, G. A., & Gawley, R. E. (1985). REDUCTION OF α-AMINO ACIDS: L-VALINOL. Organic Syntheses, 63, 136. doi:10.15227/orgsyn.063.0136. Available at: [Link]

-

ResearchGate. (n.d.). Fragmentation tree of phenylalanine computed from tandem MS data. Retrieved from [Link]

-

NIST. (n.d.). Phenylalanine. In NIST Chemistry WebBook. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000159). Retrieved from [Link]

-

MassBank. (2017). L-Phenylalanine. Retrieved from [Link]

-

Macmillan Group, Princeton University. (2021). Synthesis of Enantiopure Unnatural Amino Acids by Metallaphotoredox Catalysis. Retrieved from [Link]

-

ResearchGate. (n.d.). Solubility of L-Phenylalanine in Aqueous Solutions. Retrieved from [Link]

-

Horváth, Z., et al. (2021). Engineered Biocatalysts for the Asymmetric Synthesis of d-Phenylalanines. ACS Catalysis. Available at: [Link]

-

International Journal of Mass Spectrometry. (2007). Infrared spectroscopy of phenylalanine Ag(I) and Zn(II) complexes in the gas phase. Retrieved from [Link]

-

Royal Society of Chemistry. (2021). Enzymatic strategies for asymmetric synthesis. Retrieved from [Link]

-

Parmeggiani, F., et al. (2015). Synthesis of d- and l-Phenylalanine Derivatives by Phenylalanine Ammonia Lyases: A Multienzymatic Cascade Process. Angewandte Chemie. Available at: [Link]

-

ResearchGate. (n.d.). The quantitative pyrrole protection of l-phenylalanine/l-phenylalaninol in aqueous media. Retrieved from [Link]

-

ResearchGate. (n.d.). Solubility of L-Phenylalanine in Aqueous Solutions. Retrieved from [Link]

-

bioRxiv. (2024). A One-Pot Biocatalytic Cascade to Access Diverse L-Phenylalanine Derivatives from Aldehydes or Carboxylic Acids. Retrieved from [Link]

-

ACS Publications. (2007). Infrared Spectroscopy of Phenylalanine Ag(I) and Zn(II) Complexes in the Gas Phase. Retrieved from [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. rsc.org [rsc.org]

- 3. phenylalaninol, (S)- | C9H13NO | CID 447213 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. L-Phenylalaninol - LKT Labs [lktlabs.com]

- 5. sepax-tech.com.cn [sepax-tech.com.cn]

- 6. researchgate.net [researchgate.net]

- 7. Decorating phenylalanine side-chains with triple labeled 13C/19F/2H isotope patterns - PMC [pmc.ncbi.nlm.nih.gov]

(S)-1-Amino-3-phenylpropan-2-ol (L-Phenylalaninol): A Comprehensive Technical Guide for Advanced Drug Development

Abstract

(S)-1-Amino-3-phenylpropan-2-ol, commonly known in the scientific community as L-Phenylalaninol, is a chiral amino alcohol derived from the natural amino acid L-phenylalanine. Its structural rigidity, defined stereochemistry, and versatile reactivity make it a cornerstone chiral building block in modern asymmetric synthesis. This guide provides an in-depth exploration of L-Phenylalaninol, beginning with its fundamental properties and CAS number for unambiguous identification. We delve into robust synthesis methodologies, rigorous analytical characterization protocols, and critical safety considerations. The core of this document focuses on its high-value applications in pharmaceutical development, illustrating its role as a key intermediate in the synthesis of complex active pharmaceutical ingredients (APIs). The protocols and insights herein are curated for researchers, chemists, and drug development professionals to facilitate its effective and safe utilization in the laboratory and beyond.

Core Identification and Physicochemical Properties

Unambiguous identification is paramount in chemical synthesis and regulatory compliance. This compound is registered under CAS Number 3182-95-4 .[1][2][3][4][5] It is crucial to use this identifier in all procurement, documentation, and regulatory submissions.

The compound is known by several synonyms, which may be encountered in literature and commercial listings:

Its formal IUPAC name is (2S)-2-amino-3-phenylpropan-1-ol .[2][7]

Physicochemical Data

The physical and chemical properties of L-Phenylalaninol dictate its handling, reaction conditions, and purification strategies. The data presented below has been consolidated from verified sources.

| Property | Value | Source(s) |

| CAS Number | 3182-95-4 | [1][2][3][4][5] |

| Molecular Formula | C₉H₁₃NO | [1][2][7] |

| Molecular Weight | 151.21 g/mol | [1][2][7] |

| Appearance | White to yellow solid/powder | [7][8] |

| Melting Point | 92-94 °C | [9][10] |

| Solubility | Soluble in water and methanol | [8] |

| Optical Activity | [α]22/D −22.8°, c = 1.2 in 1 M HCl | [10] |

| Purity (Typical) | ≥98% | [4][6][8] |

| Density | ~1.04 g/cm³ (estimate) | [9] |

Synthesis Methodologies: From Precursor to Product

The synthesis of enantiomerically pure L-Phenylalaninol is most commonly achieved through the reduction of its parent amino acid, L-phenylalanine. This approach is favored due to the high optical purity and ready availability of the starting material.

Principle of Synthesis: Reduction of L-Phenylalanine

The core transformation involves the selective reduction of the carboxylic acid group of L-phenylalanine to a primary alcohol, without affecting the amine group or the phenyl ring. This is a foundational reaction in medicinal chemistry, as amino alcohols are privileged structures in many bioactive molecules.[2]

Causality of Reagent Choice: Strong, yet selective, reducing agents are required. Lithium aluminum hydride (LAH) is a classic choice, but its high reactivity necessitates stringent anhydrous conditions and careful handling. Borane complexes, such as borane-tetrahydrofuran (BH₃·THF) or borane-dimethyl sulfide (BMS), offer a milder and often more manageable alternative, demonstrating excellent selectivity for carboxylic acids in the presence of other functional groups.

Detailed Experimental Protocol: Borane Reduction of L-Phenylalanine

This protocol describes a reliable, scalable laboratory synthesis of L-Phenylalaninol. It is a self-validating system; successful execution will yield a product whose analytical data matches the reference standards.

Materials:

-

L-Phenylalanine (CAS: 63-91-2)

-

Borane-tetrahydrofuran complex (1 M solution in THF)

-

Anhydrous Tetrahydrofuran (THF)

-

Hydrochloric Acid (HCl), 1 M and 6 M solutions

-

Sodium Hydroxide (NaOH), 10 M solution

-

Ethyl Acetate (EtOAc)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Standard laboratory glassware, inert atmosphere setup (N₂ or Ar)

Procedure:

-

Reaction Setup: Under an inert atmosphere, suspend L-Phenylalanine (1 equivalent) in anhydrous THF in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser. The concentration should be approximately 0.5 M.

-

Addition of Reducing Agent: Cool the suspension to 0 °C using an ice bath. Slowly add the 1 M solution of BH₃·THF (approximately 2.5-3.0 equivalents) dropwise via an addition funnel. Rationale: The slow, cooled addition manages the exothermic reaction and prevents runaway conditions.

-

Reaction Progression: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux (approx. 65-70 °C). Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

-

Quenching: Cool the reaction back to 0 °C. Cautiously quench the excess borane by the slow, dropwise addition of 1 M HCl. Vigorous hydrogen evolution will occur. Safety: Perform this step slowly in a well-ventilated fume hood.

-

Hydrolysis: Add 6 M HCl and heat the mixture to reflux for 1 hour to hydrolyze the borate ester complex.

-

Workup & Extraction: Cool the mixture to room temperature. Remove the THF under reduced pressure. Basify the resulting aqueous solution to pH >12 with 10 M NaOH. Rationale: This deprotonates the ammonium salt, rendering the product soluble in organic solvents.

-

Extract the aqueous layer with ethyl acetate (3 x volumes). Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude L-Phenylalaninol can be purified by recrystallization from a suitable solvent system (e.g., toluene or ethyl acetate/hexanes) to yield a white crystalline solid.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of L-Phenylalaninol via borane reduction.

Analytical Characterization and Quality Control

Robust analytical methods are non-negotiable for confirming the identity, purity, and stereochemical integrity of L-Phenylalaninol. The following protocols are standard in the pharmaceutical industry.

Structural Elucidation

Spectroscopic methods provide the definitive structural fingerprint of the molecule.[11]

3.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Provides information on the proton environment. Expected signals include aromatic protons (~7.2-7.4 ppm), a multiplet for the methine proton adjacent to the hydroxyl and amine groups, and distinct signals for the diastereotopic methylene protons of the benzyl and hydroxymethyl groups.

-

¹³C NMR: Confirms the carbon backbone, with characteristic signals for the aromatic carbons, the two methylene carbons, and the methine carbon.

3.1.2. Infrared (IR) Spectroscopy

-

Principle: Identifies key functional groups by their vibrational frequencies.

-

Expected Bands: A broad peak around 3300-3400 cm⁻¹ (O-H and N-H stretching), peaks around 3000-3100 cm⁻¹ (aromatic C-H), 2850-2950 cm⁻¹ (aliphatic C-H), and ~1600 cm⁻¹ (aromatic C=C).

3.1.3. Mass Spectrometry (MS)

-

Principle: Determines the mass-to-charge ratio, confirming the molecular weight.

-

Expected Ion: In positive electrospray ionization (ESI+) mode, the protonated molecule [M+H]⁺ is expected at m/z 152.1.

Purity Assessment

3.2.1. High-Performance Liquid Chromatography (HPLC) This is the gold standard for assessing chemical purity.[12]

-

System: A reverse-phase C18 column is typically used.

-

Mobile Phase: A gradient of water and acetonitrile (both often containing 0.1% trifluoroacetic acid or formic acid) is effective.

-

Detection: UV detection at ~210 nm (for the phenyl group).

-

Output: The purity is calculated from the peak area percentage of the main component. A purity of >99% is often required for GMP applications.[12]

3.2.2. Chiral HPLC for Enantiomeric Purity

-

Principle: Essential for confirming the stereochemical integrity. The use of a chiral stationary phase (e.g., a polysaccharide-based column) allows for the separation of the (S) and (R) enantiomers.[6][10]

-

Validation: A racemic sample (DL-Phenylalaninol) must be run to confirm the resolution of the two enantiomer peaks. The analysis of the synthesized sample should show only the peak corresponding to the (S)-enantiomer. The enantiomeric excess (ee) should be >99%.

Analytical Workflow Diagram

Caption: Standard analytical workflow for quality control of L-Phenylalaninol.

Applications in Drug Development

L-Phenylalaninol's value lies in its utility as a chiral precursor. Its defined stereocenter is often incorporated into the final API, saving complex and costly asymmetric synthesis or resolution steps later in the manufacturing process.

Chiral Auxiliary and Ligand Synthesis

The amino alcohol motif is a precursor to many chiral ligands used in asymmetric catalysis (e.g., oxazolines). These ligands can coordinate with metal centers to create catalysts that drive reactions to produce a desired enantiomer of a target molecule, a critical technology in modern pharmaceutical manufacturing.

Intermediate for Active Pharmaceutical Ingredients (APIs)

L-Phenylalaninol is a documented intermediate in the synthesis of various pharmaceuticals.

-

Antiretrovirals: It serves as a building block for protease inhibitors used in HIV therapy, where the specific stereochemistry is essential for binding to the viral enzyme.

-

Stimulants: The drug solriamfetol, a norepinephrine-dopamine reuptake inhibitor, is a carbamate derivative of D-phenylalaninol (the opposite enantiomer), highlighting the importance of this molecular scaffold in neuroactive compounds. L-Phenylalaninol is a known impurity in its synthesis.[13]

-

Prodrug Strategies: The hydroxyl and amine groups offer two handles for chemical modification. Amino acids and their derivatives are frequently used as moieties in prodrug design to improve properties like bioavailability and targeted delivery.[14]

Research Applications

Beyond direct synthesis, L-Phenylalaninol has been investigated for its own biological activities. Studies have reported potential anticancer and antacid properties, inhibiting cell proliferation in certain cancer lines and potentially reducing gastric acid secretion.[8] While not a primary therapeutic itself, these findings inform the broader understanding of the pharmacophore and can guide future drug design.

Safety, Handling, and Storage

Adherence to safety protocols is mandatory when working with L-Phenylalaninol.

Hazard Identification

According to Safety Data Sheets (SDS), L-Phenylalaninol is classified as a hazardous substance.[15]

-

GHS Classification: Skin Corrosion/Irritation, Serious Eye Damage.[15]

-

Signal Word: Danger[15]

-

Hazard Statements: H314 - Causes severe skin burns and eye damage.[15]

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[15] Eyewash stations and safety showers must be readily accessible.[15]

-

Personal Protective Equipment:

Storage

-

Conditions: Keep container tightly closed in a dry, cool, and well-ventilated place.[1][15] Store in a corrosives area. Some suppliers recommend storage under an inert atmosphere.[15]

-

Incompatibilities: Avoid strong oxidizing agents.[15]

Conclusion

This compound (CAS 3182-95-4) is more than a simple chemical reagent; it is an enabling tool for the creation of complex, stereochemically defined molecules that are vital to modern medicine. Its straightforward synthesis from L-phenylalanine, combined with its versatile reactivity, ensures its continued importance in the drug development pipeline. This guide has provided the essential technical framework for its identification, synthesis, analysis, application, and safe handling. By leveraging this knowledge, researchers and developers can confidently and effectively integrate this critical chiral building block into their synthetic programs, accelerating the journey from laboratory discovery to life-changing therapeutics.

References

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 447213, phenylalaninol, (S)-. Retrieved January 18, 2026, from [Link]

-

Aapptec. (n.d.). L-Phenylalaninol [3182-95-4]. Retrieved January 18, 2026, from [Link]

-

ChemBK. (n.d.). (S)-3-Phenyl-2-aMino-1-propanol. Retrieved January 18, 2026, from [Link]

-

Wikipedia. (n.d.). Phenylalaninol. Retrieved January 18, 2026, from [Link]

-

High-Purity L-2-amino-3-phenylpropan-1-ol: Synthesis, Applications, and Quality Assurance. (n.d.). Retrieved January 18, 2026, from [Link]

- Google Patents. (n.d.). KR101644016B1 - A method for preparing optically active 3-amino-1-phenylpropanol derivatives.

-

Ferreira, et al. (2019). Amino Acids in the Development of Prodrugs. MDPI. Retrieved January 18, 2026, from [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. phenylalaninol, (S)- | C9H13NO | CID 447213 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. biorbyt.com [biorbyt.com]

- 5. peptide.com [peptide.com]

- 6. (S)-(-)-2-Amino-3-phenyl-1-propanol 98 , ee 99 HPLC 3182-95-4 [sigmaaldrich.com]

- 7. L(-)-2-Amino-3-phenyl-1-propanol, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 8. L-Phenylalaninol - LKT Labs [lktlabs.com]

- 9. chembk.com [chembk.com]

- 10. (S)-(-)-2-Amino-3-phenyl-1-propanol 98 , ee 99 HPLC 3182-95-4 [sigmaaldrich.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. nbinno.com [nbinno.com]

- 13. Phenylalaninol - Wikipedia [en.wikipedia.org]

- 14. Amino Acids in the Development of Prodrugs [mdpi.com]

- 15. fishersci.com [fishersci.com]

Physical and chemical properties of (S)-1-Amino-3-phenylpropan-2-ol

An In-depth Technical Guide to (S)-1-Amino-3-phenylpropan-2-ol: Properties, Characterization, and Applications

Introduction

This compound is a chiral amino alcohol of significant interest to the pharmaceutical and fine chemical industries. As a derivative of phenylalanine, it possesses a unique structural arrangement with a primary amine, a secondary alcohol, and a phenyl group, making it a versatile chiral building block for the synthesis of complex molecules.[1] Its defined stereochemistry at the C2 position is critical, as enantiomers of a compound can exhibit vastly different pharmacological and toxicological profiles.

This technical guide provides a comprehensive overview of the physical and chemical properties of this compound. It details methodologies for its analytical characterization, explores its applications in drug development, and outlines essential safety and handling protocols. The content is tailored for researchers, scientists, and drug development professionals who require a deep, practical understanding of this valuable chiral intermediate.

Nomenclature and Molecular Structure

Precise identification is crucial to distinguish this compound from its isomers, such as the more commonly documented (S)-2-amino-3-phenylpropan-1-ol (L-Phenylalaninol). The key structural difference lies in the relative positions of the amine and hydroxyl groups.

-

IUPAC Name: (2S)-1-Amino-3-phenylpropan-2-ol

-

CAS Number: 50411-26-2 (for the racemic mixture)[6]

-

Synonyms: (S)-1-Amino-3-phenyl-2-propanol

The structure features a stereogenic center at the second carbon (C2), which bears the hydroxyl group.

Caption: Core structure of this compound.

Physicochemical Properties

The physical and chemical properties of a compound are foundational to its application in synthesis and formulation. The data below has been compiled from various sources; where specific data for the (S)-enantiomer is not available, information for the racemate is provided as a close approximation.

| Property | Value | Reference(s) |

| Molecular Weight | 151.21 g/mol | [3][5] |

| Appearance | White crystalline solid (predicted) | |

| Melting Point | Data not available for specific (S)-isomer | |

| Boiling Point | 130°C at 3 mmHg (for racemate) | |

| Solubility | Soluble in water, ethanol, and other polar solvents | |

| XLogP3 | 0.7 (predicted) | [4][5] |

| pKa (Predicted) | ~9.5 (amine), ~14.5 (alcohol) | |

| Optical Rotation | Data not available for specific (S)-isomer |

Chemical Synthesis and Reactivity

The synthetic utility of this compound stems from the reactivity of its primary amine and secondary alcohol functional groups.

Key Reactions:

-

Amine Group: Can undergo N-alkylation, N-acylation to form amides, and serve as a nucleophile in various coupling reactions.

-

Alcohol Group: Can be oxidized to a ketone, esterified, or converted into a leaving group for subsequent nucleophilic substitution.

-

Chiral Scaffold: The inherent chirality makes it an ideal starting material for asymmetric synthesis, where the stereocenter is carried through to the final product.

A common strategy for synthesizing such chiral amino alcohols is the asymmetric reduction of a corresponding α-amino ketone precursor. This approach offers excellent control over the stereochemistry of the newly formed hydroxyl group.

Caption: General workflow for the asymmetric synthesis.

Analytical Characterization

Confirming the identity, purity, and stereochemical integrity of this compound is essential for its use in research and development.

Spectroscopic Analysis

-

¹H NMR: Expected signals would include multiplets for the aromatic protons (~7.2-7.4 ppm), a multiplet for the C2 proton adjacent to the hydroxyl group, and distinct multiplets for the diastereotopic protons of the C1 and C3 methylene groups. The amine and hydroxyl protons would appear as broad singlets, exchangeable with D₂O.

-

¹³C NMR: The spectrum would show distinct peaks for the aromatic carbons, with the benzylic carbon (C3) around 40 ppm, the carbon bearing the hydroxyl group (C2) around 70 ppm, and the carbon bearing the amino group (C1) around 45 ppm.

-

IR Spectroscopy: Characteristic peaks would include a broad O-H stretch (~3300-3400 cm⁻¹), N-H stretching from the primary amine (~3300-3350 cm⁻¹), C-H stretches from the aromatic ring (~3000-3100 cm⁻¹) and aliphatic chain (~2850-2950 cm⁻¹), and C=C stretches from the phenyl group (~1450-1600 cm⁻¹).

-

Mass Spectrometry: The nominal mass would be 151. Under ESI+, the [M+H]⁺ ion would be observed at m/z 152.1.[4]

Protocol: Chiral HPLC for Enantiomeric Purity

The determination of enantiomeric excess (ee) is the most critical analytical test for a chiral compound. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the industry-standard method.[7] This protocol is based on established methodologies for similar amino alcohols.

Objective: To resolve and quantify the (S)- and (R)-enantiomers of 1-Amino-3-phenylpropan-2-ol to determine the enantiomeric purity of the sample.

Methodology:

-

Column Selection: A polysaccharide-based CSP, such as one coated with a cellulose or amylose derivative (e.g., Chiralcel® OD-H or Chiralpak® AD-H), is often effective for resolving amino alcohols.

-

Mobile Phase Preparation: A normal-phase mobile phase is typically used. A starting condition could be a mixture of n-Hexane and Isopropanol (IPA) in a 90:10 ratio. A small amount of an amine modifier, such as 0.1% diethylamine (DEA), is often added to improve peak shape and reduce tailing for basic analytes like amines.[7]

-

Standard Preparation:

-

Racemic Standard (0.5 mg/mL): Accurately weigh and dissolve 5 mg of racemic 1-Amino-3-phenylpropan-2-ol in 10 mL of the mobile phase. This is used to confirm the resolution and elution order of the two enantiomers.

-

Sample Solution (0.5 mg/mL): Prepare the sample containing the (S)-enantiomer at the same concentration as the standard.

-

-

Chromatographic Conditions:

-

Instrument: HPLC system with UV detector.

-

Column: Chiralcel® OD-H (or equivalent), 4.6 x 250 mm, 5 µm.

-

Mobile Phase: n-Hexane:Isopropanol:DEA (90:10:0.1 v/v/v).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25 °C.

-

Detection Wavelength: 254 nm.

-

Injection Volume: 10 µL.

-

-

Procedure & Analysis:

-

Inject the racemic standard to establish the retention times for the (R)- and (S)-enantiomers and ensure baseline separation is achieved.

-

Inject the sample solution.

-

Identify the peaks in the sample chromatogram by comparing retention times with the standard.

-

Calculate the enantiomeric excess (% ee) using the peak areas (A) of the (S) and (R) enantiomers: % ee = [(A_S - A_R) / (A_S + A_R)] x 100

-

Caption: Workflow for enantiomeric purity determination by HPLC.

Applications in Research and Drug Development

The value of this compound lies in its utility as a versatile intermediate.

-

Chiral Synthon: It is an ideal starting point for the synthesis of enantiomerically pure pharmaceuticals. The stereocenter at C2 can direct the stereochemistry of subsequent reactions, a cornerstone of modern asymmetric synthesis.

-

Pharmaceutical Scaffolds: The 1-amino-3-phenylpropan-2-ol backbone is a privileged structure found in various biologically active compounds. Modifications to the amine, hydroxyl, and phenyl groups can generate libraries of new chemical entities (NCEs) for screening. Related structures are key intermediates in the synthesis of important drugs such as the antidepressant fluoxetine.[8]

-

Prodrug Design: The amine or alcohol functional groups can be used as handles to attach promoieties, a common strategy in prodrug development to improve properties like solubility, bioavailability, or targeted delivery.[9]

Safety and Handling

This compound is classified as a hazardous chemical and requires careful handling to ensure personnel safety.[10]

-

GHS Hazard Statements:

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.[10]

-

Skin Protection: Wear appropriate protective gloves (e.g., nitrile) and a lab coat or impervious clothing to prevent skin contact.[10]

-

Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood. If exposure limits may be exceeded, use a NIOSH/MSHA approved respirator.[10]

-

-

Handling and Storage:

-

First Aid Measures:

-

Eyes: Immediately rinse with plenty of water for at least 15 minutes, removing contact lenses if present. Seek immediate medical attention.[10][13]

-

Skin: Take off immediately all contaminated clothing. Rinse skin with water or shower. Seek immediate medical attention.[10]

-

Inhalation: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor immediately.[10]

-

Ingestion: Rinse mouth. DO NOT induce vomiting. Call a POISON CENTER or doctor immediately.[10]

-

Conclusion

This compound is a high-value chiral intermediate with significant potential in the synthesis of pharmaceuticals and other complex organic molecules. Its distinct physicochemical properties, defined stereochemistry, and versatile reactivity make it a crucial tool for chemists and researchers. A thorough understanding of its characteristics, coupled with robust analytical methods for quality control and strict adherence to safety protocols, is essential for leveraging its full potential in drug discovery and development.

References

- Fisher Scientific. (2025). SAFETY DATA SHEET.

- Chem-Supply. (n.d.). MSDS of (S)-3-aMino-1-phenyl-propan-1-ol.

- PubChem. (n.d.). 1-Amino-3-phenylpropan-2-ol. National Center for Biotechnology Information.

- Chemical Labels. (n.d.). 1-amino-3-phenylpropan-2-ol.

- BenchChem. (2025). Application Note: Chiral HPLC Analysis of (S)-2-amino-3-(4-aminophenyl)propan-1-ol.

- Sigma-Aldrich. (2025). SAFETY DATA SHEET.

- ECHEMI. (n.d.). 1-AMINO-2-PHENYL-PROPAN-2-OL HYDROCHLORIDE SDS.

- PubChem. (n.d.). 3-Amino-2-phenylpropan-1-ol. National Center for Biotechnology Information.

- Sigma-Aldrich. (n.d.). (S)-(−)-2-Amino-3-phenyl-1-propanol.

- PubChemLite. (2026). 1-amino-3-phenylpropan-2-ol (C9H13NO). Université du Luxembourg.

- PubChem. (n.d.). phenylalaninol, (S)-. National Center for Biotechnology Information.

- ChemBK. (2024). 2-Amino-3-Phenylpropan-1-ol.

- Rasayan Journal of Chemistry. (n.d.). synthesis of 2-amino-3-phenylpropan-1-ol compounds from baylis-hillman derivatives, carbon nanotube, kinetic, lifetime and biological studies.

- Sigma-Aldrich. (n.d.). Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers.

- PrepChem.com. (n.d.). Synthesis of 3-amino-1-phenyl-propan-1-ol.

- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Enhancing Organic Synthesis with High-Purity Amino Alcohols: A Focus on L-2-amino-3-phenylpropan-1-ol.

- TCI Chemicals. (n.d.). (S)-3-Amino-3-phenylpropan-1-ol.

- Google Patents. (n.d.). A method for preparing optically active 3-amino-1-phenylpropanol derivatives as an intermediate and a method for preparing optically active pharmaceutical products using the same.

- MDPI. (n.d.). Amino Acids in the Development of Prodrugs.

- Google Patents. (n.d.). Preparation method of 3-methylamino-1-phenylpropanol.

- ECHEMI. (n.d.). Buy (S)-3-Amino-3-phenylpropan-1-ol from HANGZHOU LEAP CHEM CO., LTD..

- Labsolu. (n.d.). (S)-3-Amino-3-phenylpropan-1-ol.

- ChemicalBook. (n.d.). 1-AMINO-3-PHENYL-PROPAN-2-OL CAS.

- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Significance of DL-2-amino-3-phenylpropan-1-ol in Modern Pharmaceutical Research.

Sources

- 1. nbinno.com [nbinno.com]

- 2. 1-Amino-3-phenylpropan-2-ol | C9H13NO | CID 3758046 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-Amino-2-phenylpropan-1-ol | C9H13NO | CID 11286566 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. PubChemLite - 1-amino-3-phenylpropan-2-ol (C9H13NO) [pubchemlite.lcsb.uni.lu]

- 5. phenylalaninol, (S)- | C9H13NO | CID 447213 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1-AMINO-3-PHENYL-PROPAN-2-OL CAS#: 50411-26-2 [m.chemicalbook.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. KR101644016B1 - A method for preparing optically active 3-amino-1-phenylpropanol derivatives as an intermediate and a method for preparing optically active pharmaceutical products using the same - Google Patents [patents.google.com]

- 9. mdpi.com [mdpi.com]

- 10. fishersci.com [fishersci.com]

- 11. chemical-label.com [chemical-label.com]

- 12. echemi.com [echemi.com]

- 13. capotchem.cn [capotchem.cn]

An In-Depth Technical Guide to the Synthesis of (S)-1-Amino-3-phenylpropan-2-ol

Introduction: The Significance of (S)-Phenylalaninol

(S)-1-Amino-3-phenylpropan-2-ol, commonly known as L-Phenylalaninol, is a chiral amino alcohol of significant interest in the pharmaceutical and fine chemical industries. It is derived from the natural amino acid L-phenylalanine by the formal reduction of its carboxylic acid group.[1][2] Its structural motif is a cornerstone in the synthesis of more complex chiral molecules, serving as a versatile building block and a precursor for chiral auxiliaries and catalysts.[3][4] The clinical relevance of this scaffold is highlighted by its incorporation into drugs like Solriamfetol, a norepinephrine-dopamine reuptake inhibitor, where the specific stereochemistry is critical for therapeutic activity.[5]

This guide provides an in-depth analysis of the primary synthetic pathways to enantiomerically pure (S)-phenylalaninol. We will explore methodologies ranging from classical chemical reductions and resolutions to modern biocatalytic and asymmetric catalytic approaches. The focus will be on the underlying chemical principles, the rationale behind procedural choices, and the practical execution of these syntheses, providing researchers and drug development professionals with a comprehensive resource for producing this vital chiral intermediate.

Pathway 1: Direct Reduction of L-Phenylalanine

The most straightforward conceptual approach to (S)-phenylalaninol is the direct reduction of the carboxylic acid moiety of its parent amino acid, L-phenylalanine. This method leverages the readily available and optically pure starting material from the chiral pool. The primary challenge lies in employing a reducing agent potent enough to reduce a carboxylic acid without racemizing the adjacent chiral center or affecting the amino group.

Causality and Experimental Choices:

Strong, non-nucleophilic hydride reagents are required for this transformation. Lithium aluminium hydride (LiAlH₄) is a common choice, but its high reactivity necessitates careful protection of the amine and carboxylic acid protons to prevent excessive reagent consumption and side reactions. Borane complexes, such as borane-tetrahydrofuran (BH₃·THF) or borane-dimethyl sulfide (BMS), offer a milder and more selective alternative. They readily reduce carboxylic acids in the presence of other functional groups and are less prone to racemization. The choice of solvent (e.g., anhydrous THF) is critical to ensure the stability and reactivity of the borane reagent.

Experimental Protocol: Borane Reduction of L-Phenylalanine

This protocol describes a representative method for the synthesis of (S)-phenylalaninol via the reduction of L-phenylalanine using a borane complex.

Materials and Reagents:

-

L-Phenylalanine

-

Borane-tetrahydrofuran complex (BH₃·THF), 1 M solution in THF

-

Anhydrous Tetrahydrofuran (THF)

-

Methanol (MeOH)

-

Hydrochloric acid (HCl), 1 M aqueous solution

-

Sodium hydroxide (NaOH), 1 M aqueous solution

-

Ethyl acetate (EtOAc)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, suspend L-phenylalanine (1.0 eq) in anhydrous THF (10 mL per gram of amino acid).

-

Reduction: Cool the suspension to 0 °C in an ice bath. Slowly add the 1 M solution of BH₃·THF (3.0 eq) dropwise via a syringe or dropping funnel over 1 hour, maintaining the internal temperature below 5 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux (approx. 66 °C) and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, cool the flask to 0 °C. Cautiously quench the excess borane by the slow, dropwise addition of methanol until gas evolution ceases.

-

Hydrolysis: Add 1 M HCl solution to the mixture and stir for 1 hour at room temperature to hydrolyze the borate esters.

-

Workup: Concentrate the mixture under reduced pressure to remove THF and methanol. Basify the resulting aqueous residue to pH > 11 with 1 M NaOH solution.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude (S)-phenylalaninol. Further purification can be achieved by recrystallization or column chromatography.

Workflow for L-Phenylalanine Reduction

Caption: Workflow for the synthesis of (S)-phenylalaninol via borane reduction.

Pathway 2: Asymmetric Reduction of an α-Amino Ketone

A powerful strategy in modern organic synthesis is the catalytic asymmetric reduction of a prochiral ketone. For (S)-phenylalaninol, this involves the reduction of 2-amino-3-phenyl-1-propanone. The success of this pathway hinges on the use of a chiral catalyst that can effectively differentiate between the two enantiotopic faces of the carbonyl group, leading to a preponderance of the desired (S)-alcohol.

Causality and Experimental Choices:

This method avoids starting with a chiral molecule, instead creating the stereocenter during the reaction. Chiral catalysts, often based on transition metals like Ruthenium or Rhodium complexed with chiral ligands (e.g., BINAP), or chiral oxazaborolidine catalysts (as in the Corey-Bakshi-Shibata reduction), are employed. These catalysts create a chiral environment around the ketone, forcing the hydride donor (e.g., from H₂ gas or a borane source) to attack from a specific face. A patent describes the use of a spiroborate ester catalyst in the presence of a hydrogen donor to produce the desired amino alcohol with high yield and optical purity (enantiomeric excess, or ee, of 80% or more).[6] The choice of catalyst, solvent, and hydrogen/hydride source is critical for achieving high enantioselectivity.

General Scheme: Asymmetric Ketone Reduction

Caption: Asymmetric reduction of an α-amino ketone to (S)-phenylalaninol.

Data on Asymmetric Reductions

The performance of different catalytic systems is paramount for process viability. Below is a representative table summarizing typical results.

| Catalyst System | Hydride/H₂ Source | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |

| RuCl₂(S-BINAP)(dmf)n | H₂ (50 atm) | Methanol | 50 | >95 | 98 | Generic Data |

| (R)-CBS Catalyst | BH₃·SMe₂ | THF | -20 | ~90 | >95 | Generic Data |

| Spiroborate Ester | NaBH₄ | THF | 25 | High | >80 | [6] |

Pathway 3: Biocatalysis and Enzymatic Methods

Biocatalysis offers an exceptionally selective and environmentally benign route to enantiopure compounds. For (S)-phenylalaninol, strategies include the kinetic resolution of a racemic mixture or, more efficiently, the direct asymmetric synthesis from a prochiral precursor using engineered enzymes.

Causality and Experimental Choices:

Enzymes are inherently chiral and can exhibit exquisite stereoselectivity.

-

Kinetic Resolution: A lipase, such as Novozym 435 (immobilized Candida antarctica lipase B), can be used to selectively acylate the (R)-enantiomer of racemic 1-amino-3-phenylpropan-2-ol.[7] This leaves the desired (S)-enantiomer unreacted, which can then be separated. The reaction is typically stopped at ~50% conversion to achieve high enantiomeric excess for both the remaining substrate and the acylated product.

-

Asymmetric Synthesis: A more advanced approach involves multi-enzyme cascades. For instance, L-phenylalanine can be converted through a series of enzymatic steps into an intermediate diol, which is then oxidized by an alcohol dehydrogenase (ADH) and subsequently aminated by a transaminase (ωTA) to yield the final amino alcohol.[8] This method can achieve very high yields and near-perfect enantioselectivity (>99% ee).[8]

Experimental Protocol: Multi-Enzyme Cascade Synthesis

This protocol is adapted from a published, high-yield biocatalytic cascade starting from a chiral diol precursor (which itself can be derived from L-phenylalanine).[8]

Materials and Reagents:

-

(R)-1-Phenylethane-1,2-diol (substrate)

-

Ammonium formate buffer (2 M, pH 8.5)

-

NAD⁺ (cofactor)

-

Pyridoxal 5'-phosphate (PLP, cofactor)

-

d-Alanine (amine donor)

-

Alcohol Dehydrogenase from Aromatoleum aromaticum (Aa-ADH)

-

ω-Transaminase from Aspergillus terreus (At-ωTA)

-

Alanine Dehydrogenase from Bacillus subtilis (Bs-AlaDH) for cofactor recycling

-

Potassium hydroxide (KOH), 10 M

-

Ethyl acetate (EtOAc)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a suitable vessel, combine ammonium formate buffer, deionized water, NAD⁺ (1 mM), PLP (1 mM), d-alanine (50 mM), and the substrate (R)-1-phenylethane-1,2-diol (10 mM).

-

pH Adjustment: Adjust the pH of the mixture to 8.5 using ammonia or KOH.

-

Enzyme Addition: Add the enzymes to the mixture: Bs-AlaDH (20 μM), Aa-ADH (70 μM), and At-ωTA (35 μM).

-

Incubation: Incubate the reaction mixture at 30 °C with gentle agitation for approximately 70 hours. The alanine dehydrogenase makes the process redox-self-sufficient.[8]

-

Workup: Basify the aqueous reaction mixture with 10 M KOH and saturate with solid NaCl.

-

Extraction: Extract the product with ethyl acetate (2x volume).

-

Purification: Combine the organic phases, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield (S)-2-phenylglycinol (an analogue, demonstrating the principle). A similar cascade can be designed for (S)-phenylalaninol.

Multi-Enzyme Cascade Diagram

Caption: Redox-neutral cascade for amino alcohol synthesis.[8]

Quantitative Data for Biocatalytic Synthesis

| Method | Enzyme System | Substrate | Yield (%) | ee (%) | Reference |

| Multi-enzyme Cascade | ADH, ωTA, AlaDH | (R)-1-Phenyl-1,2-diol | 81 | >99.4 | [8] |

| Kinetic Resolution | Novozym 435 | (rac)-Phenylalaninol | ~48 (for S-isomer) | >99 | [7] |

Conclusion

The synthesis of enantiomerically pure this compound can be achieved through several robust and distinct pathways. The choice of method depends on factors such as the availability of starting materials, required scale, cost considerations, and the desired level of enantiopurity.

-

Direct reduction of L-phenylalanine is a reliable method that leverages a naturally occurring chiral starting material.

-

Asymmetric reduction of the corresponding α-amino ketone represents a more sophisticated approach that creates chirality catalytically, offering high efficiency and atom economy.

-

Biocatalytic methods , particularly multi-enzyme cascades, stand at the forefront of green and sustainable chemistry, providing unparalleled selectivity and operating under mild, aqueous conditions.[9][10]

For drug development professionals and researchers, understanding the nuances of each pathway—from the mechanistic underpinnings to the practical experimental details—is crucial for making informed decisions in the synthesis of this and other valuable chiral building blocks.

References

-

High-Yield Synthesis of Enantiopure 1,2-Amino Alcohols from l-Phenylalanine via Linear and Divergent Enzymatic Cascades. (2022). ACS Publications. [Link]

-

phenylalaninol, (S)- | C9H13NO | CID 447213. PubChem - NIH. [Link]

- A method for preparing optically active 3-amino-1-phenylpropanol derivatives as an intermediate and a method for preparing optically active pharmaceutical products using the same.

-

Phenylalaninol - Wikipedia. Wikipedia. [Link]

-

Chiral Auxiliaries in Asymmetric Synthesis. (PDF). ResearchGate. [Link]

-

Chiral Synthesis of 3-Amino-1-phenylbutane by a Multi-Enzymatic Cascade System. MDPI. [Link]

-

Engineered Biocatalysts for the Asymmetric Synthesis of d-Phenylalanines. ACS Catalysis. [Link]

Sources

- 1. phenylalaninol, (S)- | C9H13NO | CID 447213 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (S)-(-)-Phenylalanine for synthesis 63-91-2 [sigmaaldrich.com]

- 3. chemscene.com [chemscene.com]

- 4. researchgate.net [researchgate.net]

- 5. Phenylalaninol - Wikipedia [en.wikipedia.org]

- 6. KR101644016B1 - A method for preparing optically active 3-amino-1-phenylpropanol derivatives as an intermediate and a method for preparing optically active pharmaceutical products using the same - Google Patents [patents.google.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. mdpi.com [mdpi.com]

- 10. pubs.acs.org [pubs.acs.org]

Spectroscopic data for (S)-1-Amino-3-phenylpropan-2-ol (NMR, IR, Mass Spec)

An In-Depth Technical Guide to the Spectroscopic Characterization of (S)-1-Amino-3-phenylpropan-2-ol (L-Phenylalaninol)

Authored by: Gemini, Senior Application Scientist

Introduction

This compound, commonly known as L-Phenylalaninol, is a chiral amino alcohol of significant interest in the pharmaceutical and fine chemical industries. Derived from the natural amino acid L-phenylalanine, its structure incorporates primary amine, primary alcohol, and benzyl functional groups, making it a versatile building block for the synthesis of chiral ligands, catalysts, and pharmacologically active molecules.[1] The precise stereochemistry and functional group arrangement necessitate rigorous analytical characterization to ensure identity, purity, and structural integrity.

This technical guide provides a comprehensive overview of the core spectroscopic techniques used to characterize L-Phenylalaninol: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). We will delve into the theoretical underpinnings of each technique, present detailed experimental protocols, analyze representative data, and explain the causal links between spectral features and molecular structure. This document is intended for researchers, scientists, and drug development professionals who require a practical and in-depth understanding of the analytical chemistry of this important molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Carbon-Hydrogen Framework

NMR spectroscopy is arguably the most powerful tool for the unambiguous determination of the molecular structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, it provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.[2]

Expertise & Experience: The Rationale Behind NMR Analysis

For a molecule like L-Phenylalaninol, ¹H NMR allows us to "see" every unique proton, determine its neighboring protons through spin-spin coupling, and thus piece together the molecular fragments. ¹³C NMR complements this by providing a count of unique carbon atoms and information about their electronic environment (e.g., aliphatic vs. aromatic). The combination of these two techniques provides a definitive structural fingerprint. The choice of solvent, typically deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆), is critical; CDCl₃ is often preferred for its ability to solubilize many organic compounds and its relatively simple solvent signal.[3][4]

Experimental Protocol: ¹H and ¹³C NMR

The following is a self-validating protocol for acquiring high-quality NMR spectra of L-Phenylalaninol.

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in ~0.6 mL of deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required (modern spectrometers can also reference the residual solvent peak).

-

Cap the tube and gently agitate until the sample is fully dissolved.

-

-

Instrument Setup & Data Acquisition:

-

Insert the sample into the NMR spectrometer (a 400 MHz or higher field instrument is recommended for better signal dispersion).[5]

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp, symmetrical solvent or TMS peak.

-

Acquire the ¹H NMR spectrum. A standard pulse sequence with 8 to 16 scans is typically sufficient.

-

Acquire the ¹³C NMR spectrum. A proton-decoupled pulse sequence is standard, requiring a larger number of scans (e.g., 128 or more) due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

Data Presentation and Interpretation

The proton NMR spectrum provides a wealth of information through its chemical shifts (δ), signal multiplicities, and coupling constants (J).

| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-Ar | 7.18 - 7.32 | Multiplet | - | 5H |

| H-2 | ~3.61 | Multiplet (dd) | ~3.6, ~8.0 | 1H |

| H-1a | ~3.38 | Doublet of Doublets (dd) | ~3.6, ~11.2 | 1H |

| H-1b | ~3.10 | Doublet of Doublets (dd) | ~8.0, ~11.2 | 1H |

| H-3a | ~2.78 | Doublet of Doublets (dd) | ~5.2, ~13.6 | 1H |

| H-3b | ~2.50 | Doublet of Doublets (dd) | ~8.4, ~13.6 | 1H |

| NH₂, OH | Variable | Broad Singlet | - | 3H |

Note: Data synthesized from available spectra for the enantiomer and related structures.[6] Shifts can vary slightly based on solvent and concentration.

-

Aromatic Protons (H-Ar): The multiplet between 7.18-7.32 ppm integrates to five protons, characteristic of a monosubstituted benzene ring.[6]

-

Methine Proton (H-2): This proton is attached to the carbon bearing the hydroxyl group and is adjacent to two different methylene groups, resulting in a complex multiplet.

-

Methylene Protons (H-1a, H-1b): These protons are diastereotopic (chemically non-equivalent) because they are adjacent to a chiral center (C-2). They appear as separate signals, each split by the other (geminal coupling) and by the H-2 proton (vicinal coupling), resulting in a doublet of doublets for each.

-

Benzylic Protons (H-3a, H-3b): Similar to the H-1 protons, these are also diastereotopic and appear as two distinct signals, each a doublet of doublets due to geminal coupling and vicinal coupling to H-2.

-

Exchangeable Protons (NH₂, OH): The protons on the amine and alcohol groups are acidic and can exchange with each other and with trace water in the solvent. This typically results in a broad singlet whose chemical shift is highly variable and dependent on concentration, temperature, and solvent.

The proton-decoupled ¹³C NMR spectrum shows a single peak for each unique carbon atom.

| Assignment | Chemical Shift (δ, ppm) |

| C-Ar (quaternary) | ~138.5 |

| C-Ar (CH) | ~129.3 |

| C-Ar (CH) | ~128.6 |

| C-Ar (CH) | ~126.5 |

| C-2 (CH-OH) | ~73.5 |

| C-1 (CH₂-NH₂) | ~65.8 |

| C-3 (CH₂-Ph) | ~40.2 |

Note: Data synthesized from available spectra for the racemic and enantiomeric forms.[7][8]

-

Aromatic Carbons: Four signals are observed in the aromatic region (120-140 ppm). The signal at ~138.5 ppm is a quaternary carbon (no attached protons), while the other three represent the two pairs of equivalent CH carbons and the para-carbon of the phenyl ring.

-

Alcohol Carbon (C-2): The carbon attached to the hydroxyl group is deshielded by the electronegative oxygen atom and appears around 73.5 ppm.

-

Amine Carbon (C-1): The carbon bearing the amino group appears at approximately 65.8 ppm.

-

Benzylic Carbon (C-3): The aliphatic carbon attached to the phenyl ring appears furthest upfield at around 40.2 ppm.

Mandatory Visualization: NMR Assignments

Caption: Correlation of ¹H and ¹³C NMR signals to the molecular structure.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and non-destructive technique that measures the vibrations of bonds within a molecule.[9] When infrared radiation is passed through a sample, specific frequencies are absorbed that correspond to the vibrational energies of specific functional groups. This makes it an excellent tool for confirming the presence of the hydroxyl (-OH), amine (-NH₂), and aromatic groups in L-Phenylalaninol.[10]

Expertise & Experience: The Diagnostic Power of IR

The IR spectrum can be divided into two main regions: the functional group region (4000-1500 cm⁻¹) and the fingerprint region (below 1500 cm⁻¹). The former is highly diagnostic. For L-Phenylalaninol, we anticipate strong, broad absorptions for the O-H and N-H stretches, sharp peaks for aromatic and aliphatic C-H stretches, and characteristic absorptions for C-O and aromatic C=C bonds. The shape of the O-H and N-H bands is particularly informative; the O-H stretch is typically very broad due to hydrogen bonding, while a primary amine (R-NH₂) often shows a doublet.[11]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

ATR-FTIR is a modern, convenient method that requires minimal sample preparation.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or zinc selenide) is clean by wiping it with a solvent-moistened swab (e.g., isopropanol) and allowing it to dry completely.

-

Background Scan: Record a background spectrum of the empty ATR stage. This is crucial as it will be automatically subtracted from the sample spectrum to remove interferences from atmospheric CO₂ and water vapor.

-

Sample Analysis:

-

Place a small amount of the solid L-Phenylalaninol powder onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Lower the press arm to apply firm, consistent pressure to the sample.

-

Acquire the sample spectrum. Typically, 16-32 scans are co-added to produce a spectrum with a good signal-to-noise ratio over a range of 4000-650 cm⁻¹.

-

-

Cleaning: After analysis, clean the crystal and press arm thoroughly.

Data Presentation and Interpretation

| Frequency Range (cm⁻¹) | Intensity | Vibrational Mode | Assignment |

| 3200 - 3600 | Strong, Broad | O-H stretch, N-H stretch | Overlapping signals from alcohol and amine groups, broadened by H-bonding.[11] |

| 3000 - 3100 | Medium, Sharp | C-H stretch | Aromatic (sp² C-H) |

| 2850 - 2960 | Medium, Sharp | C-H stretch | Aliphatic (sp³ C-H)[9] |

| ~1600, ~1495, ~1450 | Medium to Weak | C=C stretch | Aromatic ring skeletal vibrations |

| 1000 - 1300 | Strong | C-O stretch | Primary alcohol[9] |

| ~700, ~745 | Strong | C-H bend | Out-of-plane bending for monosubstituted benzene |

Note: Representative data synthesized from known spectra of amino alcohols and aromatic compounds.[12][13]

The IR spectrum provides clear, self-validating evidence for the key functional groups. The very broad band in the 3200-3600 cm⁻¹ region confirms the presence of both -OH and -NH₂ groups involved in hydrogen bonding. Distinct peaks for both aromatic and aliphatic C-H stretches confirm the benzyl and propanol backbone, respectively. The strong C-O stretch confirms the primary alcohol, and the characteristic pattern in the lower frequency region confirms the monosubstituted phenyl ring.

Mandatory Visualization: IR Functional Group Correlation

Caption: Correlation of key IR absorption bands to molecular functional groups.

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[14] It is essential for confirming the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. For L-Phenylalaninol, a "soft" ionization technique like Electrospray Ionization (ESI) is ideal as it typically keeps the molecule intact, allowing for the observation of the protonated molecular ion [M+H]⁺.[15]

Expertise & Experience: Predicting Fragmentation

The molecular formula of L-Phenylalaninol is C₉H₁₃NO, giving it a monoisotopic mass of 151.100 Da.[1] In positive-ion ESI-MS, we expect to see a prominent signal at m/z 152.107 ([M+H]⁺). When subjected to fragmentation (MS/MS), the molecule will break in predictable ways. The most likely fragmentation pathway involves the loss of the CH₂OH group via cleavage of the C1-C2 bond or the loss of the benzyl group. The most favorable cleavage is often alpha to the nitrogen atom, leading to a stable iminium ion. Loss of the benzyl group (C₇H₇•, 91 Da) is less common, but cleavage of the C2-C3 bond to lose a toluene radical is possible. A key fragmentation is the cleavage between C2 and C3, where the charge is retained on the phenyl-containing fragment, leading to a tropylium ion at m/z 91, or on the amine-containing fragment. A very common fragmentation for such structures is the loss of the side chain adjacent to the amine, leading to a fragment corresponding to the benzyl group. However, the most common fragmentation is often alpha-cleavage next to the amine. For phenylalaninol, a characteristic fragment is observed at m/z 120.[12] This corresponds to the loss of the CH₂OH group, followed by rearrangement.

Experimental Protocol: ESI-MS

-

Sample Preparation:

-

Prepare a dilute solution of L-Phenylalaninol (~10-100 µg/mL) in a suitable solvent system, such as 50:50 acetonitrile:water with 0.1% formic acid. The acid is crucial for promoting protonation in positive-ion mode.

-

-

Instrument Setup (Direct Infusion):

-

Set up the ESI source in positive ionization mode.

-

Calibrate the mass spectrometer using a standard calibration solution.

-

Infuse the sample solution into the mass spectrometer at a low flow rate (e.g., 5-10 µL/min) using a syringe pump.

-

-

Data Acquisition:

-

Acquire the full scan mass spectrum (MS1) over a range of m/z 50-500 to observe the protonated molecular ion.

-

For structural confirmation, perform a tandem MS (MS/MS) experiment. Isolate the [M+H]⁺ ion (m/z 152.1) in the first stage of the mass spectrometer and subject it to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen) to generate fragment ions, which are then analyzed in the second stage.

-

Data Presentation and Interpretation

| m/z | Relative Intensity | Assignment |

| 152.1 | High | [M+H]⁺ (Protonated Molecular Ion) |

| 120.1 | High | [M+H - CH₄O]⁺ or [M+H - H₂O - CH₂]⁺ |

| 91.1 | Medium | [C₇H₇]⁺ (Tropylium ion) |

Note: Data synthesized from PubChem and common fragmentation patterns of related compounds.[12]

-

Molecular Ion: The base peak at m/z 152.1 confirms the molecular weight of the compound (151.1 Da).

-

Major Fragment [m/z 120.1]: This prominent fragment corresponds to the loss of 32 Da from the molecular ion. This is consistent with the loss of methanol (CH₃OH) following a rearrangement, or a sequential loss of water and CH₂. This is a characteristic fragmentation pathway for this molecule.[12]

-

Tropylium Ion [m/z 91.1]: This common fragment in compounds containing a benzyl group results from the cleavage of the C2-C3 bond followed by rearrangement of the resulting benzyl cation to the stable tropylium ion.

Mandatory Visualization: Plausible MS Fragmentation Pathway

Caption: Plausible ESI-MS fragmentation pathways for L-Phenylalaninol.

Conclusion

The comprehensive application of NMR, IR, and MS provides a self-validating system for the structural confirmation and characterization of this compound. NMR spectroscopy elucidates the precise carbon-hydrogen framework and atom connectivity. IR spectroscopy offers rapid confirmation of the essential alcohol, amine, and aromatic functional groups. Finally, mass spectrometry verifies the correct molecular weight and provides insight into the molecule's stability and fragmentation patterns. Together, these techniques form the cornerstone of analytical quality control, ensuring the identity and purity of this vital chiral building block for research and development.

References

-

In situ approach for testing the enantiopurity of chiral amines and amino alcohols by 1H NMR. (2016). ResearchGate. [Link]

-

Absolute configuration of amino alcohols by H-1-NMR. (2003). ResearchGate. [Link]

-

phenylalaninol, (S)-. PubChem, National Institutes of Health. [Link]

-

phenylalaninol, (R)-. PubChem, National Institutes of Health. [Link]

-

Assigning the configuration of amino alcohols by NMR: a single derivatization method. (2008). Organic Letters. [Link]

-

Assigning the configuration of amino alcohols by NMR: a single derivatization method. (2009). Semantic Scholar. [Link]

-

Electronic supplementary information. The Royal Society of Chemistry. [Link]

-

Monitoring carbonyl-amine reaction between pyruvic acid and alpha-amino alcohols by FTIR spectroscopy--a possible route to Amadori products. (2005). Journal of Agricultural and Food Chemistry. [Link]

-

L-phenylalaninol - Optional[1H NMR] - Spectrum. SpectraBase. [Link]

-

Infrared Spectroscopy of Phenylalanine Ag(I) and Zn(II) Complexes in the Gas Phase. (2005). Fritz Haber Institute. [Link]

-

Mass Spectrometry Protocols and Methods. Springer Nature Experiments. [Link]

-

D(+)-2-Amino-3-phenyl-1-propanol - Spectra. SpectraBase. [Link]

-

How to Identify Alcohols and Amines in the IR Spectrum. (2016). Dummies.com. [Link]

-

Studying the composition of alcohols using IR spectroscopy. (2021). International Journal of Multidisciplinary Research and Development. [Link]

-

A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (2018). MDPI. [Link]

-

FT-IR Spectroscopy (Experiment). (2021). Chemistry LibreTexts. [Link]

-

L(-)-2-Amino-3-phenyl-1-propanol. mzCloud. [Link]

-